N'-Ethyl-hydrazinecarboxylic acid benzyl ester
Overview
Description
N’-Ethylhydrazinecarboxylic acid benzyl ester, also known as benzyl N-(ethylamino)carbamate, is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Ethylhydrazinecarboxylic acid benzyl ester typically involves the esterification of hydrazinecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent. One common method is the use of a benzyne-mediated esterification, where benzyne acts as a reactive intermediate to facilitate the nucleophilic addition of carboxylic acid to benzyl alcohol . This reaction can be carried out under mild conditions, often at room temperature, and yields the desired ester product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of N’-Ethylhydrazinecarboxylic acid benzyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can enhance the efficiency of the esterification process . Additionally, the reaction can be scaled up by employing solvent-free conditions or using environmentally friendly solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-Ethylhydrazinecarboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the hydrazine group under basic or acidic conditions.
Major Products Formed
Oxidation: Hydrazones, azines
Reduction: Alcohols, amines
Substitution: Various hydrazide derivatives
Scientific Research Applications
N’-Ethylhydrazinecarboxylic acid benzyl ester has diverse applications in scientific research:
Organic Synthesis: The benzyloxycarbonyl (Cbz) group is a common protecting group in organic chemistry, used to temporarily mask the reactivity of the hydrazine group.
Medicinal Chemistry: Hydrazide derivatives have been explored for their potential medicinal properties, including anti-microbial and anti-cancer activities.
Nanomaterials: The compound can be used in the synthesis of nanomaterials for various applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism of action of N’-Ethylhydrazinecarboxylic acid benzyl ester involves its interaction with molecular targets through its hydrazine functional group. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The benzyloxycarbonyl group can also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- N-Ethylhydrazinecarboxylic acid methyl ester
- N-Ethylhydrazinecarboxylic acid ethyl ester
- N-Ethylhydrazinecarboxylic acid propyl ester
Uniqueness
N’-Ethylhydrazinecarboxylic acid benzyl ester is unique due to its benzyloxycarbonyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
benzyl N-(ethylamino)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-11-12-10(13)14-8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXNNBWRJCOVMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.